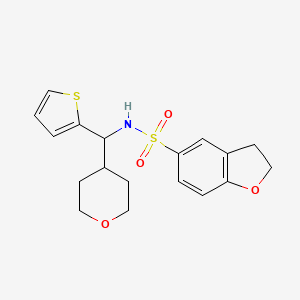

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c20-25(21,15-3-4-16-14(12-15)7-10-23-16)19-18(17-2-1-11-24-17)13-5-8-22-9-6-13/h1-4,11-13,18-19H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKRLJSKYRFTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound characterized by a unique structural arrangement that includes a tetrahydro-pyran ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of 379.49 g/mol. This compound is gaining attention in medicinal chemistry for its potential biological activities.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that compounds with thiophene and sulfonamide groups often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

Anticancer Properties

Preliminary studies suggest potential anticancer effects. Compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines. For example, derivatives containing the benzofuran structure have demonstrated cytotoxic effects against breast cancer cells in vitro.

Neuroprotective Effects

The presence of the tetrahydropyran ring may confer neuroprotective properties. Compounds with this feature have been associated with reduced oxidative stress and neuroinflammation in models of neurodegenerative diseases.

Table of Biological Activities

| Compound | Structural Features | Biological Activity | Notable Findings |

|---|---|---|---|

| N-(4-methylphenyl)-N'-(thiophen-2-yl)urea | Thiophene, Urea | Antimicrobial | Inhibits E. coli growth at 50 µg/mL |

| N-(tetrahydro-pyran) derivatives | Tetrahydropyran | Neuroprotective | Reduces neuronal apoptosis in vitro |

| Benzofuran derivatives | Benzofuran core | Anticancer | Induces apoptosis in MCF7 cells at IC50 of 20 µM |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of structurally related compounds, derivatives similar to this compound were tested against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that specific modifications to the benzofuran structure enhanced cytotoxicity and selectivity toward cancer cells while sparing normal cells.

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of tetrahydropyran-containing compounds in models of oxidative stress. The results demonstrated that these compounds significantly reduced markers of oxidative damage in neuronal cultures exposed to hydrogen peroxide, suggesting a potential therapeutic role in neurodegenerative diseases like Alzheimer's.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is C18H21NO4S2, with a molecular weight of approximately 379.49 g/mol. The compound features a unique structure that includes a benzofuran moiety linked to a sulfonamide group, which contributes to its biological activity and chemical reactivity.

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Properties : Research indicates that compounds with sulfonamide groups can exhibit antimicrobial activity. This compound is being investigated for its potential effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through specific pathways, making it a candidate for further drug development targeting cancer therapies.

2. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, including nucleophilic substitutions and oxidation reactions.

3. Material Science

- Development of Functional Materials : The electronic properties of the thiophen and benzofuran moieties can be exploited in developing advanced materials for electronic applications. Research is ongoing to explore its use in organic semiconductors and photovoltaic devices.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various sulfonamides, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have demonstrated that this compound can reduce the growth rate of specific cancer cell lines by inducing apoptosis. Detailed mechanistic studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Thiophene and Heterocyclic Substitutions

Compound 90 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-dihydrobenzofuran-5-sulfonamide)

- Structural Differences : Replaces the THP-thiophene group with a benzo[d]thiazol-2-yl-thiophene system.

- NMR data (δ 7.85–6.75 ppm, J = 8.5–2.5 Hz) indicate distinct electronic environments due to electron-withdrawing sulfonamide and benzo[d]thiazole groups .

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Structural Differences : Substitutes the THP ring with a pyrazine-methyl group.

- Implications :

Tetrahydro-2H-pyran-Containing Sulfonamides in Drug Development

ABT-199 (Venetoclax)

- Structure: Contains a THP-methylamino group linked to a nitrobenzenesulfonamide scaffold .

- Key Differences : ABT-199’s sulfonamide is part of a larger, multi-ring system targeting BCL-2, whereas the THP-thiophene compound’s simpler structure may favor different targets.

- Pharmacokinetics : The THP moiety in ABT-199 enhances solubility and oral bioavailability, a trait likely shared by the THP-thiophene analog .

Q & A

Basic: What are the key synthetic routes for this compound?

The synthesis involves sulfonylation of an amine intermediate with a sulfonyl chloride derivative. A critical step is the protection of reactive hydroxyl groups using tetrahydropyran (THP) under acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane), followed by reduction with lithium aluminum hydride (LAH) in THF to yield the alcohol intermediate . Subsequent iodination or coupling reactions (e.g., using triphenylphosphine and imidazole) enable functionalization of the tetrahydro-2H-pyran-thiophene moiety .

Basic: How is the compound characterized post-synthesis?

Full characterization includes:

- NMR spectroscopy (1H, 13C, DEPT) to confirm regiochemistry and stereochemistry.

- IR spectroscopy to identify sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and aromatic/thiophene C-H stretches.

- Mass spectrometry (ESI or HRMS) for molecular weight validation.

- Chromatographic purity (HPLC/Rf values) to assess byproducts .

Basic: What functional groups influence its reactivity?

- Sulfonamide group : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions .

- Tetrahydro-2H-pyran : Provides steric bulk and influences solubility; susceptible to acid-catalyzed ring-opening .

- Thiophene and dihydrobenzofuran : Participate in π-π stacking and electrophilic aromatic substitution .

Advanced: How to optimize yield in multi-step synthesis?

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during LAH reductions .

- Catalyst screening : Use HATU or EDCI for efficient sulfonamide coupling .

- In-situ monitoring : TLC or LC-MS tracking of intermediates ensures stepwise progression .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Re-examine reaction conditions : Trace solvents (e.g., DMF) or unquenched reagents (e.g., TFA) may cause shifts.

- Alternative techniques : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .

Advanced: How to assess stability under acidic/basic conditions?

- Stress testing : Incubate the compound in 0.1M HCl or NaOH at 40°C for 24 hours, followed by HPLC analysis.

- Decomposition pathways : Acidic conditions may hydrolyze the sulfonamide group, while basic conditions could oxidize the thiophene ring .

Advanced: What protecting group strategies are viable for sensitive intermediates?

- THP protection : Stable under basic conditions but cleaved with aqueous HCl .

- Benzyl groups : Useful for alcohol protection; removed via hydrogenolysis .

- TBDMS : Protects hydroxyls during iodination; deprotected with TBAF .

Advanced: How to study its interactions with biological targets computationally?

- Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

- MD simulations : Analyze stability of the tetrahydro-2H-pyran-thiophene moiety in lipid bilayers .

Advanced: How to address regioselectivity in sulfonamide formation?

- Directing groups : Electron-withdrawing substituents on the benzofuran ring enhance sulfonylation at the 5-position .

- Steric effects : Bulky tetrahydro-2H-pyran groups disfavor ortho-substitution .

Advanced: How to isolate the compound from complex reaction mixtures?

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) .

- Recrystallization : Optimize solvent polarity (e.g., EtOH/water) to precipitate pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.